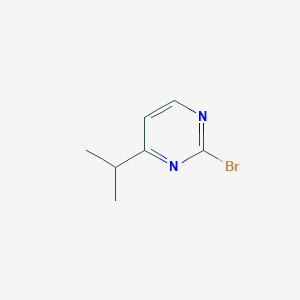
8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of bromine and fluorine atoms attached to a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings
Méthodes De Préparation
The synthesis of 8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and 2-fluorobenzoyl chloride.
Formation of Intermediate: The initial step involves the acylation of 2-bromoaniline with 2-fluorobenzoyl chloride to form an intermediate amide.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydride, to form the benzoxazepine core.
Bromination and Fluorination: The final step involves the selective bromination and fluorination of the benzoxazepine core to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield a carboxylic acid derivative.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.
Comparaison Avec Des Composés Similaires
8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can be compared with other benzoxazepine derivatives, such as:
7-bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: This compound differs in the position of the bromine and fluorine atoms, which can affect its reactivity and biological activity.
2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1565932-23-1 |
|---|---|
Formule moléculaire |
C9H7BrFNO2 |
Poids moléculaire |
260.1 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



